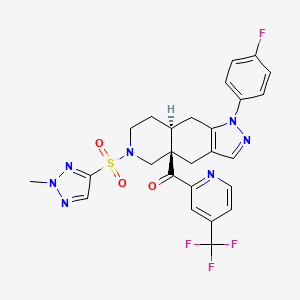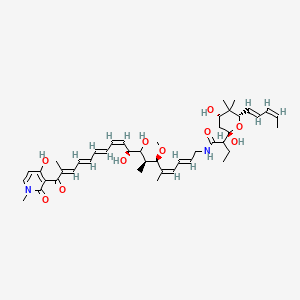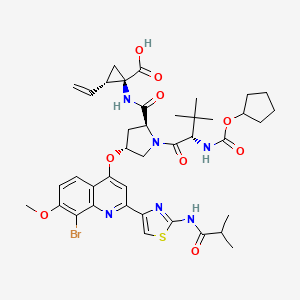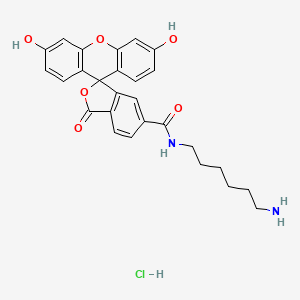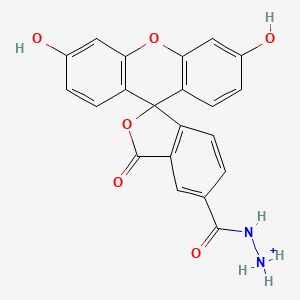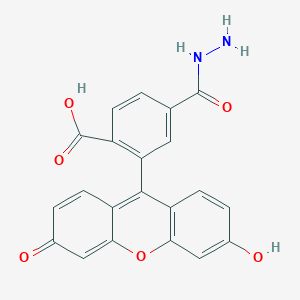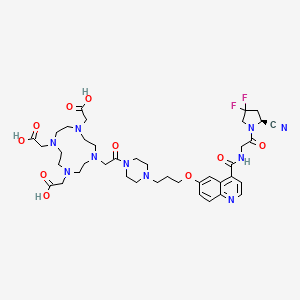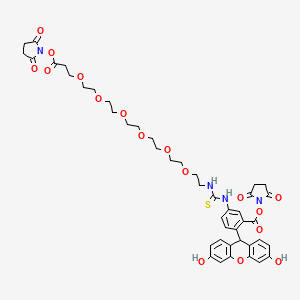
Fluorescein-PEG6-bis-NHS ester
Descripción general
Descripción
Fluorescein-PEG6-bis-NHS ester is a polyethylene glycol-based linker that is commonly used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its ability to label antibodies and other purified proteins at primary amines, such as lysine side chains, due to the presence of two N-hydroxysuccinimide (NHS) ester groups. The hydrophilic polyethylene glycol spacer arm enhances its solubility in aqueous media .
Mecanismo De Acción
Target of Action
Fluorescein-PEG6-bis-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Mode of Action
The compound contains two NHS ester groups, which enable it to bind to primary amines, typically found on lysine side chains of proteins . This allows it to form a bridge between the E3 ubiquitin ligase and the target protein . Once this connection is established, the target protein is marked for degradation by the ubiquitin-proteasome system .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound facilitates the tagging of the target protein with ubiquitin, a signal for proteasomal degradation .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By facilitating the tagging of the target protein with ubiquitin, the compound leads to the protein being recognized and degraded by the proteasome . This can result in the modulation of cellular processes in which the target protein is involved.
Action Environment
The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of E3 ubiquitin ligases, the accessibility of the target protein, and the capacity of the proteasome
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-PEG6-bis-NHS ester typically involves the reaction of fluorescein with a polyethylene glycol chain that is terminated with NHS ester groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the NHS esters. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is typically purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein-PEG6-bis-NHS ester primarily undergoes substitution reactions where the NHS ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary amines, such as those found in proteins and peptides. The reaction conditions typically involve aqueous buffers at neutral to slightly basic pH to facilitate the nucleophilic attack on the NHS ester groups .
Major Products Formed
The major products formed from the reactions of this compound are amide-linked conjugates, where the fluorescein-PEG6 moiety is covalently attached to the target molecule via an amide bond .
Aplicaciones Científicas De Investigación
Fluorescein-PEG6-bis-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and tracking molecules in various chemical reactions.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for fluorescence imaging and tracking in biological systems.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the creation of PROTACs for targeted protein degradation.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications
Comparación Con Compuestos Similares
Fluorescein-PEG6-bis-NHS ester is unique due to its combination of a fluorescent tag and a polyethylene glycol spacer, which enhances its solubility and reduces steric hindrance during conjugation reactions. Similar compounds include:
Fluorescein-PEG4-NHS ester: Similar structure but with a shorter polyethylene glycol spacer.
Rhodamine-PEG6-bis-NHS ester: Uses rhodamine as the fluorescent tag instead of fluorescein.
Biotin-PEG6-bis-NHS ester: Uses biotin as the tag for applications requiring biotin-streptavidin interactions
These compounds share similar reactivity but differ in their fluorescent properties and specific applications, highlighting the versatility and specificity of this compound in various research and industrial contexts.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O17S/c49-29-2-5-32-35(26-29)63-36-27-30(50)3-6-33(36)42(32)31-4-1-28(25-34(31)43(56)65-48-39(53)9-10-40(48)54)46-44(66)45-12-14-58-16-18-60-20-22-62-24-23-61-21-19-59-17-15-57-13-11-41(55)64-47-37(51)7-8-38(47)52/h1-6,25-27,42,49-50H,7-24H2,(H2,45,46,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSEQWGGWBICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC(=C(C=C2)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)C(=O)ON6C(=O)CCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


